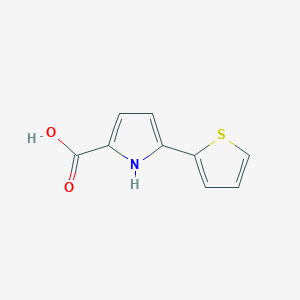

5-thiophen-2-yl-1H-pyrrole-2-carboxylic Acid

Description

Contextual Significance of Pyrrole (B145914) and Thiophene (B33073) Scaffolds in Organic Synthesis

Pyrrole and thiophene rings are fundamental building blocks in the realm of organic and medicinal chemistry. The pyrrole nucleus, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold found in a vast number of natural products and biologically active molecules. Its presence is crucial in vital biological pigments like heme and chlorophyll, as well as in a variety of pharmaceuticals. The thiophene ring, an aromatic heterocycle with a sulfur atom, is recognized as a bioisostere of the benzene (B151609) ring and is a key component in numerous approved drugs, contributing to their pharmacokinetic and pharmacodynamic profiles. The electronic properties and substitution patterns of these rings can be readily modified, making them versatile templates in drug design and materials science.

Overview of the Chemical Class of Pyrrole-Thiophene Carboxylic Acids

The chemical class of pyrrole-thiophene carboxylic acids encompasses molecules that feature both a pyrrole and a thiophene ring, with one of the rings bearing a carboxylic acid functional group. This combination of structural motifs offers a unique electronic and steric environment, which can be exploited for various applications. The relative orientation of the two heterocyclic rings and the position of the carboxylic acid group can be varied to fine-tune the molecule's properties. These compounds are of interest as potential building blocks for more complex molecules, including pharmaceuticals and functional materials.

Delimitation of Research Objectives and Scope for 5-thiophen-2-yl-1H-pyrrole-2-carboxylic Acid Studies

The primary research objective in the study of this compound and its derivatives is the development of efficient and scalable synthetic pathways. A key aspect of this is to devise methods that are tolerant of a wide range of functional groups and can be applied to the synthesis of a library of related compounds. A recent study has focused on a two-step synthesis of the methyl ester of this compound, which involves an iridium-catalyzed C-H borylation of the pyrrole ring followed by a palladium-catalyzed Suzuki coupling. mdpi.com The scope of such studies is to establish a robust synthetic platform that can be used to generate a variety of 5-aryl and 5-heteroaryl pyrrole-2-carboxylates for further investigation.

A significant research finding in this area is the successful synthesis of methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate, the methyl ester of the title compound. This was achieved through a two-step process starting from commercially available methyl-1H-pyrrole-2-carboxylate. The first step involved an iridium-catalyzed borylation to produce methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate. mdpi.com This intermediate was then subjected to a Suzuki coupling reaction with 2-bromothiophene (B119243) to yield the desired product. mdpi.com

The synthesis was carried out using a palladium acetate (B1210297) and SPhos catalyst system and potassium carbonate as the base in a mixture of 1,4-dioxane (B91453) and water at 100 °C for 48 hours. This method afforded the product in a 91% yield. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|---|---|

| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | 2-bromothiophene | Pd(OAc)2/SPhos | K2CO3 | 1,4-dioxane/H2O | 100 °C | 48 h | Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate | 91% |

This synthetic approach is noteworthy for its efficiency and for proceeding without the need for protection of the pyrrole NH group, which is a common requirement in pyrrole chemistry. The methodology has been shown to be applicable to a range of aryl and heteroaryl bromides, demonstrating its potential for creating a diverse library of 5-substituted pyrrole-2-carboxylates. mdpi.com While the direct synthesis and detailed characterization of this compound were not the primary focus of this particular study, the successful synthesis of its methyl ester provides a clear and efficient route to the carboxylic acid via standard ester hydrolysis.

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-yl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-9(12)7-4-3-6(10-7)8-2-1-5-13-8/h1-5,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQHUJAGQIUAAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72078-41-2 | |

| Record name | 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Thiophen 2 Yl 1h Pyrrole 2 Carboxylic Acid

Retrosynthetic Analysis of 5-thiophen-2-yl-1H-pyrrole-2-carboxylic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. For this compound, two primary disconnections can be envisioned, focusing on the formation of the pyrrole (B145914) ring and the introduction of the carboxylic acid group.

Route A: Paal-Knorr Synthesis Approach

A logical disconnection of the pyrrole ring points towards a Paal-Knorr synthesis, a classical and reliable method for constructing pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This involves the condensation of a 1,4-dicarbonyl precursor with ammonia (B1221849) or a primary amine. wikipedia.org In this case, the key intermediate would be 1-(thiophen-2-yl)butane-1,4-dione. This dione (B5365651) can be further disconnected via a Friedel-Crafts acylation of thiophene (B33073) with succinyl chloride. nih.gov

Route B: Modern Cross-Coupling Approach

A more contemporary approach involves the disconnection of the C-C bond between the thiophene and pyrrole rings. This suggests a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This strategy would involve coupling a pyrrole boronic acid or ester with a halogenated thiophene, or vice versa. The carboxylic acid functionality could be introduced either before or after the coupling step. For instance, a pre-functionalized building block like ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate could be coupled with 2-bromothiophene (B119243).

Classical and Modern Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be proposed, encompassing both classical and modern methodologies.

Classical Approach: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis offers a straightforward, albeit potentially low-yielding, route to the pyrrole-thiophene core. The key steps would be:

Synthesis of 1-(thiophen-2-yl)butane-1,4-dione: This precursor can be synthesized via the Friedel-Crafts acylation of thiophene with succinyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.gov

Paal-Knorr Cyclization: The resulting 1,4-dione would then be cyclized with a source of ammonia, such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide, under acidic conditions to form 2-(thiophen-2-yl)-1H-pyrrole. wikipedia.orgorganic-chemistry.org

Modern Approach: Suzuki-Miyaura Cross-Coupling

A more versatile and often higher-yielding approach involves the Suzuki-Miyaura cross-coupling reaction. This method allows for the late-stage introduction of the thiophene ring.

Preparation of Coupling Partners: This would require the synthesis of either a pyrrole boronic ester and a halogenated thiophene, or a thiophene boronic acid and a halogenated pyrrole. For example, ethyl 5-bromo-1H-pyrrole-2-carboxylate can be coupled with thiophene-2-boronic acid.

Palladium-Catalyzed Coupling: The two coupling partners are then reacted in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to afford the desired 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate ester.

| Route | Key Reaction | Starting Materials | Advantages | Disadvantages |

| Paal-Knorr | Paal-Knorr Cyclization | Thiophene, Succinyl chloride, Ammonia source | Utilizes classical, well-established reactions. | Can have limited scope and may require harsh conditions. |

| Suzuki-Miyaura | Suzuki-Miyaura Coupling | Halogenated pyrrole/thiophene, Pyrrole/thiophene boronic acid | High yields, good functional group tolerance, milder conditions. | Requires synthesis of organoboron reagents and use of expensive catalysts. |

The regioselectivity of the Paal-Knorr synthesis is inherently controlled by the structure of the 1,4-dicarbonyl precursor. For the synthesis of 1-(thiophen-2-yl)butane-1,4-dione, the Friedel-Crafts acylation of thiophene is highly regioselective for the 2-position due to the electronic properties of the thiophene ring.

In the context of cross-coupling reactions, regioselectivity is achieved by the specific placement of the halogen and boron functionalities on the respective heterocyclic rings. For instance, the use of 2-bromothiophene and a pyrrole-5-boronic ester derivative would exclusively yield the desired 2,5'-linked product.

The introduction of the carboxylic acid group can be achieved at different stages of the synthesis.

Carboxylation of the Pre-formed Pyrrole-Thiophene Core: The 2-(thiophen-2-yl)-1H-pyrrole core, synthesized via the Paal-Knorr reaction, can be carboxylated. This can be challenging due to the potential for multiple reactive sites on both rings. However, methods such as the Vilsmeier-Haack formylation followed by oxidation could be employed, which typically favors the 2-position of the pyrrole ring. Alternatively, direct carboxylation via lithiation with a strong base like n-butyllithium followed by quenching with carbon dioxide can be attempted, though regioselectivity might be an issue.

Using a Pre-functionalized Pyrrole: A more controlled approach is to start with a pyrrole derivative that already contains the carboxylate functionality, such as ethyl pyrrole-2-carboxylate. This ester can then be either halogenated at the 5-position for a subsequent Suzuki coupling or converted into a boronic ester for coupling with a halogenated thiophene. The final step would then be the hydrolysis of the ester to the carboxylic acid.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of the target molecule can significantly reduce its environmental impact.

Atom Economy: Modern cross-coupling reactions like the Suzuki-Miyaura coupling generally have better atom economy than classical multi-step syntheses that may involve protecting groups and generate more waste.

Use of Safer Solvents: The Paal-Knorr reaction has been successfully carried out in greener solvents such as water or deep eutectic solvents, reducing the reliance on volatile organic compounds. nih.gov

Catalysis: The use of catalytic amounts of reagents, as seen in palladium-catalyzed cross-coupling reactions, is a core principle of green chemistry, minimizing waste compared to stoichiometric reagents.

Energy Efficiency: Microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption for reactions like the Paal-Knorr synthesis.

| Green Chemistry Principle | Application in Synthesis |

| Prevention of Waste | One-pot or tandem reactions to minimize intermediate purification steps. |

| Atom Economy | Utilizing catalytic cross-coupling reactions over stoichiometric methods. |

| Less Hazardous Chemical Synthesis | Replacing hazardous reagents and solvents with safer alternatives. |

| Design for Energy Efficiency | Employing microwave or ultrasonic irradiation to accelerate reactions. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis. |

| Catalysis | Employing catalytic amounts of transition metals or organocatalysts. |

Catalytic Methods in the Formation of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis of the target molecule.

Lewis and Brønsted Acid Catalysis: The Paal-Knorr synthesis is typically catalyzed by acids, which facilitate the cyclization and dehydration steps. wikipedia.orgorganic-chemistry.org

Palladium Catalysis: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and relies on palladium catalysts to facilitate the formation of the C-C bond between the two heterocyclic rings. Various palladium catalysts and ligands can be employed to optimize the reaction conditions and yields.

C-H Activation Catalysis: An emerging and highly atom-economical approach involves the direct C-H activation of both the pyrrole and thiophene rings to form the C-C bond. chemistryviews.org While challenging, this method would eliminate the need for pre-functionalization with halogens or boronic acids. Similarly, direct C-H carboxylation of the pyrrole ring using CO₂ in the presence of a suitable catalyst is an area of active research. mdpi.com

| Catalytic Method | Role in Synthesis | Example Catalyst |

| Acid Catalysis | Promotes cyclization in Paal-Knorr synthesis. | p-Toluenesulfonic acid, Acetic acid |

| Palladium Catalysis | Facilitates C-C bond formation in Suzuki-Miyaura coupling. | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| C-H Activation Catalysis | Enables direct coupling of C-H bonds, improving atom economy. | Rhodium or Ruthenium complexes |

Transition Metal-Catalyzed Coupling Reactions

The formation of the crucial carbon-carbon bond between the thiophene and pyrrole rings is frequently accomplished through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods, in particular, have proven to be highly effective.

The Suzuki cross-coupling reaction is a prominent strategy, valued for its versatility, tolerance of various functional groups, and the use of readily available boronic acids or their esters. mdpi.comresearchgate.net A convenient two-step synthesis for related NH-free 5-aryl-pyrrole-2-carboxylates involves an initial iridium-catalyzed C-H borylation of a pyrrole-2-carboxylate ester, followed by a Suzuki coupling with a heteroaryl halide. nih.gov This method avoids the need for protecting and deprotecting the pyrrole nitrogen. The Suzuki coupling can be effectively catalyzed by systems like Pd(OAc)₂/SPhos or Pd(PPh₃)₄. nih.gov Heteroaryl bromides, including those of thiophene, have been shown to produce excellent isolated yields of the corresponding bi-heteroaryl products. nih.gov

Studies on the synthesis of similar 2-(2'-thienyl)pyrrole systems have compared various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and decarboxylative couplings. core.ac.uk The Suzuki reaction, utilizing reagents like 1-methyl-2-pyrrole boronic acid pinacol (B44631) ester and a suitable thiophene bromide with a Pd(PPh₃)₄ catalyst, has been shown to provide fair to good yields. core.ac.uk

Direct C-H arylation is another powerful, atom-economical approach that circumvents the need to pre-functionalize one of the coupling partners. tohoku.ac.jpelsevierpure.com Ligand-less palladium acetate (Pd(OAc)₂) has been identified as a highly efficient catalyst for the direct 5-arylation of thiophene derivatives with aryl halides. researchgate.netrsc.org A key finding in this area is that very low palladium concentrations (0.001-0.1 mol%) are optimal, as higher concentrations can lead to the formation of inactive palladium black. researchgate.netrsc.org

Other transition metals like rhodium and zinc have also been utilized in the synthesis of substituted pyrroles from precursors such as dienyl azides, highlighting the broad utility of transition metals in forming the pyrrole core itself. organic-chemistry.org

Organocatalysis in Pyrrole Ring Formation

Organocatalysis offers a metal-free alternative for constructing the pyrrole ring, often aligning with the principles of green chemistry. nih.govresearchgate.net While transition metals are key for coupling the two heterocyclic rings, organocatalysts are instrumental in the initial formation of the pyrrole core from acyclic precursors.

The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a classic and straightforward method for forming pyrroles. rgmcet.edu.inwikipedia.org This reaction has been significantly improved by the use of organocatalysts. Various Brønsted acids have been employed to catalyze the reaction under milder conditions than traditional methods, which often required harsh heating in acid. rsc.orgnih.gov For instance, 4-methylbenzenesulfonic acid monohydrate has been used to catalyze a three-component reaction between 1,2-diones, aldehydes, and arylamines to efficiently produce polysubstituted pyrroles. rsc.orgnih.gov Other catalysts like vitamin B₁, L-tryptophan, and even biomass-derived organic acids like citric acid have been successfully used, often under solvent-free or aqueous conditions. rsc.orgresearchgate.net

These organocatalytic Paal-Knorr type reactions are crucial for preparing the pyrrole moiety, which can then be functionalized at the 5-position (for example, via halogenation) to prepare it for subsequent transition metal-catalyzed coupling with a thiophene derivative.

Exploration of Novel Precursors and Synthetic Intermediates

The pursuit of more efficient and versatile synthetic routes has led to the exploration of novel precursors and intermediates. Instead of relying solely on traditional 1,4-dicarbonyls for the Paal-Knorr synthesis or simple halopyrroles for coupling, chemists have developed more advanced starting materials.

As mentioned, NH-free 5-borylated pyrrole-2-carboxylates serve as highly effective and stable intermediates for Suzuki couplings. nih.gov The synthesis of these compounds via iridium-catalyzed C-H borylation represents a significant advancement, as the resulting boronic ester is stable for long-term storage and can be used to couple with a wide array of (hetero)aryl halides. nih.gov

The use of dienyl azides as precursors for pyrrole synthesis, catalyzed by transition metals like ZnI₂ or rhodium complexes, provides a pathway to variously substituted pyrroles under mild, room-temperature conditions. organic-chemistry.org Another innovative approach involves a domino reaction of aurones with enamino esters, catalyzed by I₂/FeCl₃, to afford highly functionalized pyrroles. acs.org

Furthermore, there is growing interest in using bio-based feedstocks. A scalable synthetic route to N-substituted pyrrole-2,5-dicarboxylic acids has been developed starting from D-galactaric acid, a derivative of galactose. researchgate.net Similarly, pyrrole-2-carboxylic acid (PCA) itself can be synthesized from feedstocks derived from cellulose (B213188) and chitin, such as pyruvic acid and D-glucosamine. researchgate.netcam.ac.uk These bio-derived pyrrole intermediates could potentially be converted into this compound through subsequent functionalization and coupling steps.

Optimization of Reaction Parameters and Process Efficiency

Maximizing the yield and efficiency of any synthetic process requires careful optimization of reaction parameters. For the synthesis of this compound and its derivatives, this involves fine-tuning both the pyrrole formation and the cross-coupling steps.

In the context of the Paal-Knorr synthesis, optimization involves screening catalysts, solvents, and temperature. The development of mechanochemical methods, using a ball mill and a catalytic amount of a solid organic acid like citric acid, has been shown to produce N-substituted pyrroles in very short reaction times under solvent-free conditions. researchgate.net Parameters such as the choice of acid catalyst, catalyst loading, and ball-mill frequency are critical variables that must be optimized to achieve high yields. researchgate.net Water has also been explored as a green solvent for the Paal-Knorr reaction, with surfactants used to overcome the poor solubility of organic substrates. researchgate.net

For transition metal-catalyzed coupling reactions, optimization is equally crucial. In Suzuki couplings, the choice of palladium source (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄), base (e.g., K₂CO₃, K₃PO₄), solvent (e.g., DME, 1,4-dioxane), and temperature directly impacts the reaction's success and yield. mdpi.comresearchgate.netmdpi.com In direct C-H arylation reactions, a key optimization finding was that catalyst loading is a non-obvious parameter; lower concentrations of ligand-less Pd(OAc)₂ prevent catalyst decomposition and lead to significantly higher yields. researchgate.netrsc.org This counterintuitive result underscores the importance of systematic parameter screening to enhance process efficiency.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 5 Thiophen 2 Yl 1h Pyrrole 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

NMR spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra offer the initial and fundamental insights into the molecular structure. The ¹H NMR spectrum provides information on the number and type of protons, while the ¹³C NMR spectrum reveals the number and electronic environment of carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-thiophen-2-yl-1H-pyrrole-2-carboxylic acid is expected to show distinct signals for each proton in the molecule. Based on the analysis of its constituent parts, pyrrole-2-carboxylic acid and 2-substituted thiophenes, a predicted spectrum can be constructed. The protons on the pyrrole (B145914) ring (H-3 and H-4) and the thiophene (B33073) ring (H-3', H-4', and H-5') would appear in the aromatic region, typically between 6.0 and 8.0 ppm. chemicalbook.comchemicalbook.com The pyrrole N-H proton and the carboxylic acid O-H proton are expected to appear as broad singlets at a much lower field (typically >10 ppm), with their exact chemical shifts being dependent on solvent and concentration. chemicalbook.comtandfonline.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is the most deshielded, with a characteristic chemical shift in the range of 160-185 ppm. princeton.edu The sp²-hybridized carbons of the pyrrole and thiophene rings would appear in the aromatic region (approximately 100-145 ppm). The specific substitution patterns and electronic effects of the interconnected rings would influence the precise chemical shifts of these carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-3 (Pyrrole) | 6.8 - 7.2 | 110 - 115 |

| H-4 (Pyrrole) | 6.2 - 6.6 | 115 - 120 |

| H-3' (Thiophene) | 7.0 - 7.3 | 125 - 128 |

| H-4' (Thiophene) | 7.0 - 7.2 | 127 - 130 |

| H-5' (Thiophene) | 7.3 - 7.6 | 124 - 127 |

| N-H (Pyrrole) | 11.5 - 12.5 (broad) | - |

| O-H (Carboxylic) | 12.0 - 13.0 (broad) | - |

| C-2 (Pyrrole) | - | 125 - 130 |

| C-5 (Pyrrole) | - | 135 - 140 |

| C-2' (Thiophene) | - | 140 - 145 |

| COOH | - | 160 - 165 |

| Note: Predicted values are based on data for analogous structures and general substituent effects. Actual experimental values may vary based on solvent and other conditions. |

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the molecular puzzle. These techniques reveal correlations between nuclei, allowing for the definitive assignment of the structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-3 and H-4 of the pyrrole ring, and among H-3', H-4', and H-5' of the thiophene ring, confirming the proton arrangement on each ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the different fragments of the molecule. It detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. Key expected HMBC correlations would include:

Correlation from the pyrrole H-4 to the thiophene C-2', which would definitively establish the connection point between the two rings.

Correlations from the pyrrole protons (H-3 and H-4) to the carboxylic acid carbon (C-OOH), confirming the position of the acid group on the pyrrole ring.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). lcms.cz This precision allows for the determination of the exact elemental composition of the molecule. For this compound, the molecular formula is C₉H₇NO₂S. HRMS would be used to confirm the calculated exact mass of the molecular ion, thereby validating the molecular formula and ruling out other potential formulas with the same nominal mass.

Table 2: Calculated Exact Masses for HRMS Confirmation

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₉H₈NO₂S]⁺ | 194.02702 |

| [M+Na]⁺ | [C₉H₇NNaO₂S]⁺ | 216.00896 |

| [M-H]⁻ | [C₉H₆NO₂S]⁻ | 192.01250 |

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. For this compound, characteristic fragmentation pathways would be expected. nih.gov The fragmentation of carboxylic acids often involves the loss of water (M-18), the hydroxyl group (M-17), or the entire carboxyl group (M-45). libretexts.orgyoutube.com Another highly probable fragmentation would be the loss of carbon dioxide (M-44) via decarboxylation. Cleavage of the bond between the pyrrole and thiophene rings would also be anticipated, leading to ions corresponding to the individual heterocyclic fragments. nih.govarkat-usa.org

Table 3: Predicted Key Fragment Ions in Mass Spectrometry

| Fragment Ion (m/z) | Proposed Loss |

| 176 | [M-H₂O]⁺ |

| 149 | [M-COOH]⁺ |

| 148 | [M-CO₂H]⁺ |

| 110 | [Pyrrole-C≡O]⁺ (from cleavage and rearrangement) |

| 83 | [Thiophene]⁺• |

Vibrational Spectroscopy Investigations (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification. rsc.org

For this compound, the IR spectrum would be dominated by a very broad absorption band for the carboxylic acid O-H stretch, typically found in the 2500-3300 cm⁻¹ region. iosrjournals.org A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would be expected around 1680-1710 cm⁻¹. nih.gov Other characteristic bands would include the N-H stretch of the pyrrole ring (around 3300-3400 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and various C=C and C-N ring stretching vibrations in the 1400-1600 cm⁻¹ "fingerprint" region. researchgate.net

Raman spectroscopy provides complementary information. While the polar C=O and O-H groups would give strong signals in the IR spectrum, the more symmetric C=C bonds of the aromatic rings are often more intense in the Raman spectrum, providing a clearer picture of the skeletal vibrations. nih.gov

Table 4: Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group / Bond | Vibrational Mode | Expected IR Region | Expected Raman Region |

| O-H (Carboxylic Acid) | Stretch | 3300–2500 (very broad) | Weak |

| N-H (Pyrrole) | Stretch | 3400–3300 (medium) | Weak |

| C-H (Aromatic) | Stretch | 3100–3000 (medium) | Strong |

| C=O (Carboxylic Acid) | Stretch | 1710–1680 (strong) | Medium |

| C=C (Aromatic Rings) | Stretch | 1600–1450 (medium) | Strong |

| C-O (Carboxylic Acid) | Stretch | 1320–1210 (strong) | Medium |

| C-S (Thiophene) | Stretch | 710-680 (weak) | Medium |

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound in the solid state.

Furthermore, the carboxylic acid functional group is expected to play a dominant role in the crystal packing through the formation of intermolecular hydrogen bonds. Typically, carboxylic acids form centrosymmetric dimers in the solid state, where the hydroxyl group of one molecule hydrogen bonds to the carbonyl oxygen of a neighboring molecule. The N-H group of the pyrrole ring also provides an additional hydrogen bond donor site, potentially leading to the formation of extended hydrogen-bonded networks. These interactions significantly influence the crystal lattice's stability and the compound's physical properties. A hypothetical data table based on expected values is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 |

| V (ų) | 1000-1500 |

| Z | 4 |

Computational and Theoretical Studies on 5 Thiophen 2 Yl 1h Pyrrole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Studies on closely related thiophene (B33073) and pyrrole (B145914) derivatives have successfully employed DFT methods, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), to achieve excellent correlation with experimental data from X-ray crystallography. rsc.orgnih.gov These calculations typically show that the molecule adopts a near-planar conformation to maximize π-electron delocalization between the two aromatic rings, although slight twisting may occur to minimize steric hindrance. The carboxylic acid group's orientation relative to the pyrrole ring is another critical parameter determined by these calculations.

Table 1: Representative Predicted Geometrical Parameters for 5-thiophen-2-yl-1H-pyrrole-2-carboxylic Acid using DFT (B3LYP/6-311G(d,p))

| Parameter | Description | Predicted Value |

|---|---|---|

| d(C-C)inter-ring | Bond length between the pyrrole and thiophene rings | ~1.46 Å |

| ∠(C-C-C)inter-ring | Bond angle involving the inter-ring carbon atoms | ~125-130° |

| τ(Pyrrole-Thiophene) | Dihedral angle between the planes of the two rings | ~5-20° |

| d(C=O)carboxyl | Carbonyl bond length in the carboxylic acid group | ~1.21 Å |

Note: The values in this table are illustrative and based on calculations performed on structurally similar molecules.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. dntb.gov.ua

For this compound, DFT calculations show that the HOMO is typically delocalized across both the electron-rich pyrrole and thiophene rings, indicating that these are the primary sites for electrophilic attack. wuxibiology.com Conversely, the LUMO is also distributed across the conjugated system, often with significant contributions from the carboxylic acid group, which can act as an electron-withdrawing moiety. A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic transitions. dntb.gov.uaresearchgate.net Analysis of FMOs for related five-membered heterocyclic compounds confirms that electrophilic substitution is most likely to occur at the C2 position (α to the heteroatom) of the rings due to the larger orbital coefficients at these positions. wuxibiology.com

Table 2: Predicted Frontier Molecular Orbital Energies from DFT Calculations

| Parameter | Description | Representative Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -2.2 eV |

Note: These values are representative and derived from studies on analogous thiophene-pyrrole systems. researchgate.net

Computational methods are highly effective in predicting various spectroscopic signatures, which can aid in the identification and characterization of molecules.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies corresponding to the stretching and bending of chemical bonds. For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid (~3500 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the N-H stretch of the pyrrole ring (~3400 cm⁻¹), and various C-H and C-C stretching modes of the aromatic rings. Theoretical spectra are often scaled to better match experimental results. nih.govmdpi.com

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding absorption wavelengths (λmax). The π-conjugated system of the thiophene and pyrrole rings is expected to result in strong absorption in the UV region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. tandfonline.com These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure. Calculations would predict distinct signals for the protons on the thiophene and pyrrole rings, as well as for the acidic proton. researchgate.netnih.gov

Table 3: Computationally Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ |

| O-H Stretch (Carboxylic Acid) | ~3550 cm⁻¹ | |

| N-H Stretch (Pyrrole) | ~3450 cm⁻¹ | |

| UV-Vis | λmax (Electronic Transition) | ~300-320 nm |

| ¹H NMR | Pyrrole & Thiophene Protons | 6.5-8.0 ppm |

Note: These are typical predicted values and can vary based on the computational method and solvent effects.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static, gas-phase properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment (e.g., solvent molecules). MD simulations model the movements of atoms by solving Newton's equations of motion.

For this compound, MD simulations can explore the rotational energy barrier between the thiophene and pyrrole rings, revealing the most stable conformations in solution. chemrxiv.org Furthermore, these simulations are crucial for understanding intermolecular interactions. For instance, MD can model how the carboxylic acid group forms hydrogen bonds with solvent molecules or with other molecules of the same compound to form dimers. mdpi.com It can also simulate π-π stacking interactions between the aromatic rings, which can lead to molecular aggregation. chemrxiv.org

Mechanistic Insights from Computational Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states—the highest energy point along a reaction pathway. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a chemical reaction.

For this compound, transition state modeling can provide insights into various reactions, most notably electrophilic aromatic substitution. Both pyrrole and thiophene rings are activated toward this reaction, and calculations can predict the regioselectivity—that is, which position on which ring is most likely to react. pearson.com By modeling the transition states for electrophilic attack at each possible position, the lowest activation energy pathway can be identified, thus predicting the major product. Such studies on five-membered heterocycles generally confirm that substitution is favored at the C5 position of the pyrrole ring (adjacent to the NH group and unsubstituted) and the C5 position of the thiophene ring (adjacent to the sulfur and unsubstituted). pearson.comksu.edu.sa

QSAR and Cheminformatics Approaches for Structural Relationships (Excluding Biological Contexts)

Quantitative Structure-Property Relationship (QSPR) models, a subset of QSAR, are statistical models that correlate the structural features of molecules with their physicochemical properties. These approaches use a set of calculated molecular descriptors to predict properties without relying on direct experimental measurement.

For this compound, QSPR studies can be developed to predict properties such as solubility, melting point, or chromatographic retention time based on a series of related molecules. The process involves calculating a wide range of molecular descriptors, which can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D shape of the molecule.

Electronic: Derived from quantum chemical calculations, such as dipole moment, HOMO/LUMO energies, and partial atomic charges. researchgate.net

By building a mathematical model that links these descriptors to a specific physical property, cheminformatics can be used to screen virtual libraries of similar compounds and prioritize those with desired characteristics. This approach focuses on understanding the fundamental relationship between a molecule's structure and its physical behavior, separate from any biological context. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 5 Thiophen 2 Yl 1h Pyrrole 2 Carboxylic Acid

Elucidation of Reaction Mechanisms for the Synthesis of 5-thiophen-2-yl-1H-pyrrole-2-carboxylic Acid

The synthesis of this compound involves the formation of both the pyrrole (B145914) ring and the carbon-carbon bond connecting it to the thiophene (B33073) moiety. While specific mechanistic studies for this exact molecule are not extensively documented, the synthesis can be understood by considering established mechanisms for the formation of substituted pyrroles, such as the Paal-Knorr pyrrole synthesis. organic-chemistry.orgwikipedia.orguomustansiriyah.edu.iq

A plausible synthetic route would involve the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. organic-chemistry.orgwikipedia.org In the context of this compound, a key intermediate would be a 1,4-dicarbonyl compound bearing a thiophen-2-yl group. The Paal-Knorr synthesis is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan derivatives. organic-chemistry.org

The mechanism of the Paal-Knorr pyrrole synthesis is understood to proceed through the following key steps wikipedia.orgalfa-chemistry.com:

Formation of a Hemiaminal: The reaction initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.

Intramolecular Cyclization: The amino group of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This cyclization step is often the rate-determining step of the reaction.

Dehydration: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, undergoes a series of dehydration steps to eliminate two molecules of water.

Aromatization: The final dehydration step leads to the formation of the stable aromatic pyrrole ring.

The regiochemistry of the final product, with the thiophene at the 5-position and the carboxylic acid at the 2-position, would be determined by the structure of the starting 1,4-dicarbonyl precursor.

| Step | Description | Key Intermediates |

| 1 | Nucleophilic attack of amine on a carbonyl group | Hemiaminal |

| 2 | Intramolecular attack on the second carbonyl group | 2,5-dihydroxytetrahydropyrrole derivative |

| 3 | Elimination of two water molecules | Iminium ions and enamines |

| 4 | Final dehydration to form the aromatic ring | Substituted pyrrole |

This interactive data table summarizes the key steps in the Paal-Knorr synthesis of a pyrrole ring.

Studies on the Reactivity and Degradation Pathways of the Compound

The reactivity of this compound is dictated by the electronic properties of the interconnected pyrrole and thiophene rings. Both pyrrole and thiophene are electron-rich aromatic systems that readily undergo electrophilic aromatic substitution. quora.comonlineorganicchemistrytutor.compearson.com The reactivity of these five-membered heterocycles is significantly greater than that of benzene (B151609). pearson.com Generally, the order of reactivity towards electrophiles is pyrrole > furan > thiophene > benzene. quora.com

Electrophilic attack on both pyrrole and thiophene preferentially occurs at the C2 (or α) position, as the resulting cationic intermediate (arenium ion) is more stabilized by resonance. onlineorganicchemistrytutor.comquora.com In the case of this compound, both the 5-position of the pyrrole ring and the 2-position of the thiophene ring are substituted. The remaining unsubstituted positions on the pyrrole (C3 and C4) and thiophene (C3, C4, and C5) are potential sites for further electrophilic substitution. The directing effects of the existing substituents (the thiophenyl group and the carboxylic acid group) will influence the regioselectivity of such reactions.

Degradation of this compound can occur through various pathways, including oxidation and radiolysis. Studies on the degradation of thiophene have identified several intermediates, such as thiophene-1-oxide and thiophen-2-ol, which form via oxidation at the sulfur atom and the double bonds. researchgate.netwikipedia.orgbohrium.com Radiolytic degradation of thiophene involves attack by hydroxyl radicals, hydrated electrons, and hydrogen radicals. researchgate.netbohrium.com

Potential degradation pathways for this compound could involve:

Oxidative cleavage of either the pyrrole or thiophene ring.

Decarboxylation of the carboxylic acid group, particularly under thermal stress.

Oxidation of the sulfur atom in the thiophene ring to a sulfoxide or sulfone. wikipedia.org

The presence of the pyrrole ring, which is generally less stable than the thiophene ring, might represent a primary site for initial degradation.

Investigation of Reactive Intermediates and Transition States in Derivatization Reactions

Derivatization reactions of this compound would primarily involve electrophilic substitution on the aromatic rings or reactions at the carboxylic acid group. Mechanistic investigations of these reactions would focus on the structure and stability of the reactive intermediates and transition states.

In electrophilic aromatic substitution reactions, the key reactive intermediate is the sigma complex or arenium ion . onlineorganicchemistrytutor.com The stability of this intermediate determines the rate and regioselectivity of the reaction. For both pyrrole and thiophene, attack at the α-position (C2 or C5) leads to a more stable arenium ion because the positive charge can be delocalized over more atoms, including the heteroatom. onlineorganicchemistrytutor.comquora.com Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the energies of the transition states and intermediates for electrophilic attack at different positions on the rings, thus predicting the most favorable reaction pathway.

Derivatization of the carboxylic acid group, for example, through esterification or amidation, would proceed through standard mechanisms involving nucleophilic acyl substitution. The key intermediate in these reactions is a tetrahedral intermediate , formed by the attack of a nucleophile on the carbonyl carbon of the carboxylic acid (or its activated form, such as an acyl chloride or ester).

| Reaction Type | Key Intermediate | Factors Influencing Stability |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Position of attack, electronic effects of substituents, nature of the electrophile |

| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Nature of the nucleophile, leaving group ability, solvent effects |

This interactive data table outlines the key reactive intermediates in the derivatization of this compound.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetic and thermodynamic aspects of chemical transformations involving this compound provide quantitative insights into reaction rates and equilibria.

Kinetics: The rates of chemical reactions are governed by the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. For the synthesis via the Paal-Knorr reaction, kinetic studies have shown that the cyclization of the hemiaminal is the rate-determining step. scribd.com The reaction rate can be influenced by factors such as temperature, catalyst, and the electronic nature of the substituents on the reactants. For electrophilic substitution reactions, the high reactivity of the pyrrole and thiophene rings suggests that these reactions will have relatively low activation energies compared to similar reactions with benzene.

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). The formation of the aromatic pyrrole ring in the Paal-Knorr synthesis is a thermodynamically favorable process due to the high stability of the aromatic system. uomustansiriyah.edu.iq In derivatization reactions, the position of the equilibrium will depend on the relative stabilities of the reactants and products. For instance, in electrophilic substitution, the formation of the more stable α-substituted product is both kinetically and thermodynamically favored.

Chemical Modifications and Derivatization Strategies for 5 Thiophen 2 Yl 1h Pyrrole 2 Carboxylic Acid

Synthesis of Functionalized 5-thiophen-2-yl-1H-pyrrole-2-carboxylic Acid Derivatives

The synthesis of functionalized derivatives often begins with the construction of the core 2-(2-thienyl)pyrrole structure, followed by the introduction of various substituents. A common approach involves the Paal-Knorr synthesis or related methods using 1,4-dicarbonyl compounds to form the pyrrole (B145914) or thiophene (B33073) rings. For instance, the reaction of secondary thienyl γ-keto amides with Lawesson's reagent can yield 2-thienylpyrroles. rsc.org

Once the core scaffold is assembled, further functionalization can be achieved through various organic reactions. Electrophilic substitution is a key strategy for introducing substituents onto the aromatic rings. researchgate.net Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to attach aryl or other groups to the heterocyclic systems, often starting from halogenated precursors. mdpi.comresearchgate.net For example, Suzuki-Miyaura coupling of a brominated thiophene-pyrrole amide with an appropriate boronic acid can introduce aryl substituents. nih.gov

Strategies for Modifying the Pyrrole Ring System of this compound

The pyrrole ring in this compound presents several positions for modification, primarily at the nitrogen atom (N-1) and the carbon atoms C-3 and C-4.

Electrophilic Substitution: The pyrrole ring is electron-rich and susceptible to electrophilic substitution, typically at the C-3 and C-4 positions. However, the reactivity is influenced by the existing substituents. Reactions such as halogenation, nitration, and acylation can be used to introduce functional groups, although careful control of reaction conditions is necessary to manage regioselectivity.

The table below summarizes common strategies for pyrrole ring modification.

| Modification Strategy | Reagents and Conditions | Position of Modification | Resulting Derivative Type |

| N-Alkylation | Alkyl halides (e.g., propyl iodide), Base (e.g., NaH) | N-1 | N-Alkyl-5-(thiophen-2-yl)pyrrole-2-carboxylic acid |

| N-Arylation | Aryl halides, Palladium catalyst, Base | N-1 | N-Aryl-5-(thiophen-2-yl)pyrrole-2-carboxylic acid |

| Halogenation | N-Bromosuccinimide (NBS), CCl4 | C-3, C-4 | Bromo-substituted derivatives |

| Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | C-3, C-4 | Acyl-substituted derivatives |

Strategies for Modifying the Thiophene Moiety of this compound

The thiophene ring is generally less reactive towards electrophilic substitution than the pyrrole ring but can still be functionalized, primarily at the C-4' and C-5' positions.

Electrophilic Halogenation: Bromination of the thiophene ring can be achieved using reagents like N-bromosuccinimide. For instance, 2-(3,5-dibromothiophen-2-yl) derivatives can be synthesized and used as intermediates for further reactions. nih.gov

Lithiation and Subsequent Quenching: The thiophene ring can be deprotonated at the C-5' position using strong bases like lithium diisopropylamide (LDA). The resulting lithiated species can then react with various electrophiles to introduce a wide range of substituents. wikipedia.org

Cross-Coupling Reactions: Halogenated thiophene derivatives serve as excellent substrates for palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings, allowing for the introduction of aryl, vinyl, or alkyl groups. nih.gov

The following table outlines key modification strategies for the thiophene ring.

| Modification Strategy | Reagents and Conditions | Position of Modification | Resulting Derivative Type |

| Halogenation | N-Bromosuccinimide (NBS) | C-4', C-5' | Bromo-substituted derivatives |

| Lithiation/Electrophilic Quench | n-BuLi or LDA, then an electrophile (e.g., CO2, alkyl halide) | C-5' | 5'-Substituted derivatives |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base | C-4', C-5' (from bromo-derivative) | Aryl-substituted derivatives |

Derivatization at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, most commonly leading to esters and amides.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Methyl and ethyl esters are common derivatives. chemazone.com

Amide Formation: Amide derivatives are synthesized by reacting the carboxylic acid with an amine in the presence of a coupling agent such as 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). rsc.org This reaction is widely used to link the this compound scaffold to other molecules, including amino acids or other amine-containing structures.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4), providing another avenue for derivatization.

Conversion to Acid Chloride: Treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride, which can then be readily converted into a wide range of esters, amides, and other acyl derivatives.

Impact of Substituents on Chemical Reactivity and Stability

The introduction of substituents at different positions on the this compound scaffold significantly influences its chemical reactivity and stability.

Electronic Effects: Electron-donating groups (EDGs) like alkyl or alkoxy groups on either the pyrrole or thiophene ring increase the electron density of the aromatic system. This enhances the rings' reactivity towards electrophilic substitution. researchgate.net Conversely, electron-withdrawing groups (EWGs) such as nitro (NO2), cyano (CN), or acyl groups decrease the electron density, making the rings less reactive towards electrophiles but more susceptible to nucleophilic attack. nih.govnih.gov For example, in thiophene derivatives, strong EWGs facilitate nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov

Steric Effects: The size and position of substituents can sterically hinder certain reaction sites, thereby influencing regioselectivity. Large substituents on the pyrrole nitrogen or adjacent to the carboxylic acid can affect the conformation of the molecule and the accessibility of reactive centers.

Stability: The stability of the resulting derivatives is also affected by substituents. Electron-withdrawing groups can stabilize the molecule by delocalizing negative charge, while certain functional groups might introduce instability or sensitivity to specific conditions (e.g., light, acid, or base). Computational studies using Density Functional Theory (DFT) have been employed to predict the stability and electronic properties of substituted thiophene-pyrrole systems, showing that modifications to acceptor moieties can significantly alter properties like the HOMO-LUMO band gap, which relates to chemical reactivity and electronic behavior. nih.govacs.org

Advanced Applications and Functional Materials Research Involving 5 Thiophen 2 Yl 1h Pyrrole 2 Carboxylic Acid

The unique hybrid structure of 5-thiophen-2-yl-1H-pyrrole-2-carboxylic acid, which combines the electron-rich characteristics of both thiophene (B33073) and pyrrole (B145914) rings with the functional versatility of a carboxylic acid group, has positioned it as a valuable building block in the field of materials science. This section explores its advanced applications in functional materials, from organic electronics to polymer architectures.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-thiophen-2-yl-1H-pyrrole-2-carboxylic acid, and how can yields be optimized?

- Answer : The compound can be synthesized via cross-coupling reactions between thiophene and pyrrole precursors. A common method involves palladium-catalyzed Suzuki-Miyaura coupling using boronic acid derivatives of thiophene and halogenated pyrrole-carboxylic acids . Optimization strategies include adjusting catalyst loading (e.g., 1-5 mol% Pd(PPh₃)₄), solvent choice (e.g., DMF or THF), and reaction temperature (80-120°C). Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. What safety precautions are essential when handling this compound?

- Answer : Key precautions include:

- Storage : Keep in a dry, ventilated container away from light and heat (≤25°C) .

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste per local regulations .

- Ventilation : Use fume hoods to mitigate inhalation risks, as the compound may release irritant vapors under heating .

Q. How can the structure of this compound be confirmed experimentally?

- Answer : Combine spectroscopic and chromatographic methods:

- NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 6.5-7.5 ppm for thiophene/pyrrole) and carboxylic acid (-COOH) signals .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500-3300 cm⁻¹ (O-H stretch) confirm the carboxylic acid group .

- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) via reverse-phase C18 columns and ESI-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Mitigation steps:

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify IC₅₀ values .

- Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay reliability .

- Structural Modifications : Introduce substituents (e.g., methyl, fluoro) to the thiophene/pyrrole rings to probe structure-activity relationships (SAR) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer : Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies). Key parameters:

- Ligand Preparation : Optimize protonation states at physiological pH (e.g., carboxylic acid deprotonated as -COO⁻) .

- Binding Affinity : Prioritize poses with lowest ∆G (e.g., < -7 kcal/mol) and validate via MD simulations (NAMD/GROMACS) .

- Pharmacophore Analysis : Identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Q. What experimental designs are optimal for studying its metabolic stability?

- Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS over 0–60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Metabolite Identification : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.